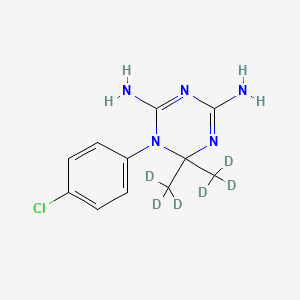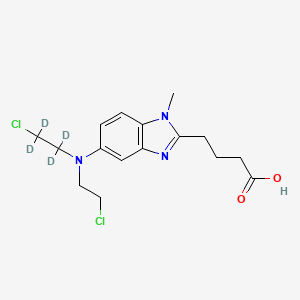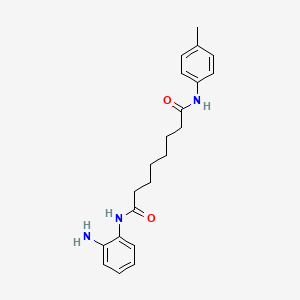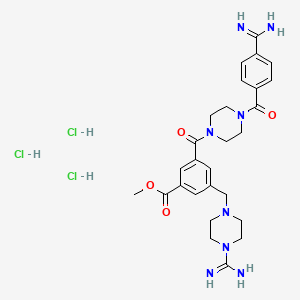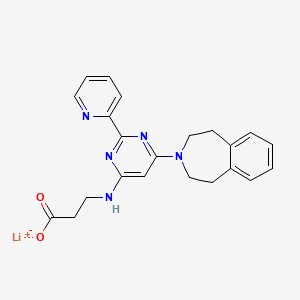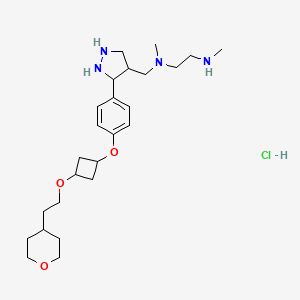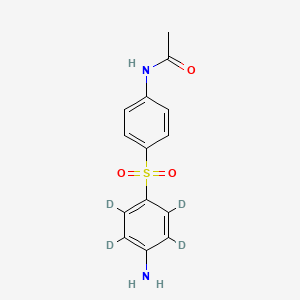
N-acetyl Dapsone D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl Dapsone D4 is the deuterium labeled N-acetyl Dapsone, which is a metabolite of Dapsone.
Applications De Recherche Scientifique
Metabolic Pathways and Acetylation Phenotyping
- Acetylation of Dapsone : Studies have shown that dapsone (DDS) undergoes N-acetylation, which is a key metabolic pathway. The N-acetylation phenotype, determined by the ratio of monoacetyldapsone (MADDS) to DDS, varies among populations, indicating genetic polymorphism in acetylation processes (Irshaid et al., 1991). Similar studies have been conducted in Japanese (Horai & Ishizaki, 1988), Chinese (Horai et al., 1988), and other populations, highlighting the importance of understanding acetylation polymorphism in different ethnic groups.
Interaction with Other Drugs
- Interaction with Antiopportunistic Infection Drugs : The interaction of dapsone with other drugs used to treat opportunistic infections, especially in AIDS patients, has been a subject of research. The inhibition of NAT-dependent acetylation of dapsone by certain drugs can impact its plasma concentrations and biotransformation pathways (Palamanda et al., 1995).
Pharmacokinetics and Pharmacodynamics
- Clinical Pharmacokinetics of Dapsone : Research on the pharmacokinetics of dapsone, including its absorption, distribution, metabolism, and excretion, provides critical insights for its clinical use. Such studies are essential for understanding how dapsone and its metabolites behave in the human body (Zuidema et al., 1986).
Acetylator Phenotype and Disease Response
- Impact on Chronic Autoimmune Diseases : The acetylator phenotype has been studied in relation to the response of dapsone in chronic autoimmune diseases. For instance, the relevance of acetylator status on dapsone's effectiveness in autoimmune thrombocytopenic purpura was investigated, though no significant relationship was found (Le Louët et al., 1999).
Dapsone Metabolism and Toxicity
- Toxicity and Metabolism in Dermatology : Understanding the metabolism of dapsone, especially its conversion to potentially toxic metabolites, is crucial in assessing the risks of adverse reactions in dermatological treatments. The relative activity of different metabolic pathways in individuals can influence the occurrence of adverse reactions (Bluhm et al., 1999).
Anti-Inflammatory Properties
- Inhibition of Inflammatory Responses : Dapsone and its metabolites have been studied for their anti-inflammatory properties. For example, dapsone hydroxylamine has been shown to inhibit leukotriene B4-induced chemotaxis of polymorphonuclear leukocytes, indicating its potential in treating inflammatory conditions (Wozel et al., 1997).
Propriétés
Formule moléculaire |
C14H10D4N2O3S |
|---|---|
Poids moléculaire |
294.36 |
Nom IUPAC |
N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i2D,3D,6D,7D |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



